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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214

BRL-42715: A Potent Inhibitor of Extended-
Spectrum B-Lactamases

A comparative analysis of BRL-42715 reveals its superior efficacy in combating a wide array of
extended-spectrum B-lactamases (ESBLs) when benchmarked against other established [3-
lactamase inhibitors. This guide provides an in-depth comparison, supported by experimental
data, for researchers, scientists, and drug development professionals.

Extended-spectrum B-lactamases are enzymes produced by certain bacteria that confer
resistance to a broad spectrum of (3-lactam antibiotics, posing a significant challenge in clinical
practice. BRL-42715, a novel penem [3-lactamase inhibitor, has demonstrated exceptional
potency against these enzymes.

Comparative Efficacy Against ESBLs

BRL-42715 exhibits significantly greater inhibitory activity against a wide range of [3-
lactamases, including plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally
mediated enzymes, compared to conventional inhibitors like clavulanic acid, sulbactam, and
tazobactam.[1][2][3] Notably, the concentration of BRL-42715 required to inhibit 50% of the
activity (IC50) of most 3-lactamase enzymes is remarkably low, often less than 0.01 pug/mL,
which is 10- to 100-fold lower than that of other inhibitors.[1] Against cephalosporinases
produced by Enterobacteriaceae, BRL-42715 demonstrated IC50 values of less than 0.004
mg/L, establishing it as a highly efficient inhibitor.[4]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15564214?utm_src=pdf-interest
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1137621/
https://bio-protocol.org/exchange/minidetail?id=7214670&type=30
https://pubmed.ncbi.nlm.nih.gov/7695311/
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1137621/
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.researchgate.net/publication/15504476_Kinetic_study_of_interaction_between_BRL_42715_beta-lactamases_and_D-_alanyl-D-alanine_peptidases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Quantitative Comparison of Inhibitory Activity
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Potentiation of Antibiotic Activity

A key measure of a [3-lactamase inhibitor's efficacy is its ability to restore the activity of -
lactam antibiotics against resistant bacteria. In the presence of BRL-42715, the Minimum
Inhibitory Concentrations (MICs) of antibiotics like amoxicillin against B-lactamase-producing
Gram-negative bacteria are significantly reduced. For instance, the MIC50 of amoxicillin for 412
B-lactamase-producing members of the Enterobacteriaceae family dropped from >128 pug/mL to
2 pg/mL in the presence of just 1 pg/mL of BRL-42715.[1] This demonstrates a potent
synergistic effect that restores the antibiotic's bactericidal capabilities.[5]

Mechanism of Action
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Kinetic studies reveal that BRL-42715 acts as a rapid and efficient inactivator of active-site
serine (-lactamases.[6] The inhibition mechanism for most enzymes involves a 1:1
stoichiometric binding.[6] Upon interaction with the B-lactamase, BRL-42715 forms a stable
acyl-enzyme intermediate, which then undergoes a rearrangement to a dihydrothiazepine
derivative, leading to the inactivation of the enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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